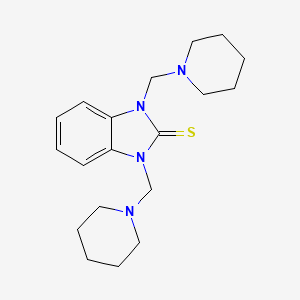
5-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves the treatment of 1,3,4-oxadiazoles with specific reagents to yield thiazoles, which are then methylated to furnish targeted compounds. For instance, the reaction of 1,3,4-oxadiazoles with 3-chloropentane-2,4-dione can give thiazoles, which upon methylation, produce compounds with improved stability. These syntheses often utilize starting materials like 1,3-dithietane and undergo consecutive reactions, including reactions with benzyl amine and ethylene diamine, to afford compounds with better-stabilized push-pull systems. X-ray diffraction studies are employed to confirm the structures of these compounds, showcasing the detailed molecular architecture and confirming the synthesis pathways (Paepke et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed through spectroscopic methods and X-ray crystallography. For example, the molecular structure of a compound synthesized through a multicomponent reaction was confirmed by X-ray crystallography, indicating its monoclinic form and providing specific crystallographic data to detail the spatial arrangement of atoms within the molecule (Barakat et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving such compounds can include phase-transfer catalytic conditions leading to the formation of 6-substituted 5-acetyluracils or the transformation into bicyclic pyridopyrimidine systems. These reactions highlight the compound's reactivity under specific conditions and its potential to undergo structural transformations, contributing to its versatility in chemical synthesis and applications (Singh et al., 1992).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Synthesis of Thiazoles and Oxadiazoles
Research has explored the synthesis of thiazoles and 1,3,4-oxadiazoles, demonstrating the utility of these compounds in generating various derivatives, including those related to the chemical structure of interest (Paepke et al., 2009).
Antimicrobial Properties
A study on the synthesis of 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones found antimicrobial activity against various bacterial strains, suggesting potential applications in antimicrobial drug development (Vlasov et al., 2015).
Pharmaceutical Research
Anticancer Activity
Compounds structurally related to the specified chemical have been investigated for their potential anticancer properties. For example, derivatives of thiazolidine-2,4-diones showed anticancer activity against human cancer cell lines (Ashok & Vanaja, 2016).
Hypotensive Activity
Derivatives of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione, a compound related to the query, exhibited hypotensive effects comparable to certain reference drugs, indicating potential applications in cardiovascular therapeutics (Kataev et al., 2014).
Material Science Applications
- Corrosion Inhibition: Benzimidazole derivatives containing 1,3,4-oxadiazole have been evaluated for their corrosion inhibition properties, suggesting possible applications in material protection (Ammal et al., 2018).
Eigenschaften
IUPAC Name |
5-[[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-6-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3S/c1-8-11(13(21)18-14(22)17-8)6-12-19-20-15(23-12)24-7-9-3-2-4-10(16)5-9/h2-5H,6-7H2,1H3,(H2,17,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRPSXSXJRFPAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC2=NN=C(O2)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide](/img/structure/B2482574.png)
![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2482575.png)






![N-(4-(indoline-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2482584.png)



![3,6-Bis[(2,4-dichlorophenoxy)methyl]-1,4-dihydro-1,2,4,5-tetrazine](/img/structure/B2482595.png)